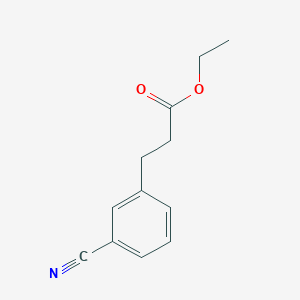

Ethyl 3-(3-cyanophenyl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-(3-cyanophenyl)propanoate is an organic compound with the molecular formula C12H13NO2. It is an ester derived from the reaction between 3-cyanophenylpropanoic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 3-(3-cyanophenyl)propanoate can be synthesized through the esterification of 3-cyanophenylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance

Activité Biologique

Ethyl 3-(3-cyanophenyl)propanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound has the molecular formula C12H13N1O2. The compound features a propanoate group attached to a phenyl ring that carries a cyano substituent at the meta position.

Synthesis Methods:

- The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions: Utilizing ethyl acetoacetate and 3-cyanobenzaldehyde in the presence of a base catalyst.

- Nucleophilic Substitution: Involves the reaction of ethyl bromoacetate with 3-cyanophenol under basic conditions.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications.

The compound's mechanism of action is believed to involve interactions with specific biological targets:

- Enzyme Inhibition: this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered physiological responses.

- Receptor Modulation: The compound can interact with receptors, potentially affecting neurotransmitter release and signaling pathways.

Pharmacological Effects

-

Anti-inflammatory Activity:

- Studies have indicated that this compound exhibits anti-inflammatory properties. It may reduce the production of pro-inflammatory cytokines in vitro.

-

Antioxidant Properties:

- The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.

-

Analgesic Effects:

- Preliminary findings suggest that this compound may have analgesic effects, making it a candidate for pain management therapies.

Case Studies and Research Findings

Several research studies have explored the biological activity of this compound:

- In Vitro Studies:

- A study demonstrated that the compound inhibited the proliferation of cancer cell lines by inducing apoptosis. The IC50 values varied depending on the cell line, indicating selective cytotoxicity.

- In Vivo Studies:

- Animal models treated with this compound showed reduced inflammation markers and improved recovery from induced inflammatory conditions.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 3-(4-cyanophenyl)propanoate | Para-substituted phenyl | Moderate anti-inflammatory |

| Ethyl 3-amino-3-(2-chlorophenyl)propanoate | Chlorine substituent | Stronger analgesic effects |

| Ethyl 2-(4-cyanophenoxy)propanoate | Ortho-substituted phenoxy | Enhanced solubility |

Propriétés

IUPAC Name |

ethyl 3-(3-cyanophenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-15-12(14)7-6-10-4-3-5-11(8-10)9-13/h3-5,8H,2,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFWAGCVZPXYFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=CC=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474395 |

Source

|

| Record name | Ethyl 3-(3-cyanophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10036-20-1 |

Source

|

| Record name | Ethyl 3-(3-cyanophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.